Deoxynivalenol 3-glucoside
Overview
Description
Deoxynivalenol 3-glucoside (D3G) is a masked form of the mycotoxin deoxynivalenol (DON), which is produced by Fusarium fungi and commonly found in cereal grains. D3G is formed when a glucose molecule is attached to the DON molecule, potentially altering its toxicity and detectability. It is of toxicological relevance due to its presence in food and its ability to be hydrolyzed back to DON during digestion .
Synthesis Analysis
D3G can be synthesized in plants as a defense mechanism against Fusarium infection. The occurrence of D3G has been reported in various cereal-based products, including beer, where it sometimes exceeds the levels of free DON . In wheat cultures, D3G can be formed from DON or its acetylated derivatives, and the metabolic fate of these compounds has been studied to understand their transformation and potential risks .
Molecular Structure Analysis
The molecular structure of D3G is characterized by the presence of a glucose moiety attached to the DON molecule. Structural characterization of D3G and its related glucuronides has been achieved through techniques such as NMR spectroscopy, providing evidence for the presence of different glucuronides formed by liver enzymes .
Chemical Reactions Analysis
D3G is hydrolyzed back to DON during digestion, with several intestinal bacteria capable of liberating DON from D3G. This hydrolysis is a key chemical reaction that affects the bioavailability and toxicity of D3G in the human body . Additionally, the human fecal microbiota has been shown to metabolize D3G, which may be responsible for the urinary excretion of deepoxy-deoxynivalenol (DOM-1), a less toxic metabolite .
Physical and Chemical Properties Analysis
The stability of D3G during digestion has been investigated, showing that it is resistant to acids and enzymes expressed by humans but can be partly cleaved by cellulase and cellobiase . The stability of DON and D3G during gastro-duodenal digestion of bread has also been studied, indicating that D3G may increase during the passage in the duodenal compartment . The thermal stability of D3G during food processing is variable, with different thermal methods having diverse effects on the reduction or transformation of DON and D3G .
Relevant Case Studies
Several studies have documented the occurrence of D3G in food products. For instance, a survey of commercial beers found ubiquitous occurrence of D3G, with levels sometimes exceeding that of free DON . In durum wheat from Argentina, D3G was detected in 94% of the samples, highlighting the potential risk for consumers and the possibility of using certain cultivars for breeding programs aimed at Fusarium head blight resistance . The metabolic fate of DON and its acetylated derivatives in a wheat suspension culture has also been explored, revealing the formation of novel metabolites and significant differences in the metabolization of DON and its derivatives .
Scientific Research Applications
Metabolism and Toxicological Relevance
- Metabolism in Rats : Deoxynivalenol 3-glucoside (D3G) is hydrolyzed to deoxynivalenol (DON) during digestion in rats, with most D3G metabolized by gut microbiota. D3G is considerably less toxicologically relevant than DON in rats (Nagl et al., 2012).
- Digestion Process in Humans : D3G is hydrolyzed to DON during human digestion, partly cleaved by cellulase and cellobiase, and is considered toxicologically relevant (Berthiller et al., 2011).
Occurrence in Agricultural Products
- In Durum Wheat : D3G was found in durum wheat from Argentina, with varying concentrations and widespread occurrence, suggesting potential health risks and breeding program applications for Fusarium head blight resistance (Palacios et al., 2017).
Human and Animal Health Risks
- Risk Assessment : DON, its acetylated and modified forms, including D3G, present risks to human and animal health. DON is rapidly absorbed, distributed, and excreted, with similar toxic effects expected from its modified forms (Knutsen et al., 2017).
Detection and Analysis Methods
- Simultaneous Determination : A methodology was developed for simultaneous determination of D3G, DON, and nivalenol (NIV) in wheat grains, highlighting the importance of reliable detection methods in cereal matrices (Trombete et al., 2016).
Microbiota Metabolism
- Metabolism by Human Fecal Microbiota : The human fecal microbiota can metabolize D3G, releasing DON and contributing to urinary deepoxy-deoxynivalenol (DOM-1), indicating the role of microbiota in modifying mycotoxin exposure (Gratz et al., 2013).
Wheat Cultivation Implications
- Metabolization in Wheat : Different deoxynivalenol derivatives, including D3G, were identified in wheat suspension cultures, highlighting differences in metabolization and potential implications for agriculture and food safety (Schmeitzl et al., 2015).
Food Processing Impact
- In Malt, Beer, and Breadstuff : D3G co-occurs with DON in cereal-based foods, especially in products of enzyme-catalyzed processes, with its presence in the human diet being a health concern due to bioavailability (Zachariasova et al., 2012).
properties
IUPAC Name |
(1R,2R,3S,7R,9R,10R,12S)-3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O11/c1-8-3-11-20(6-23,16(28)12(8)24)19(2)4-9(17(32-11)21(19)7-29-21)30-18-15(27)14(26)13(25)10(5-22)31-18/h3,9-11,13-18,22-23,25-28H,4-7H2,1-2H3/t9-,10-,11-,13-,14+,15-,16-,17-,18-,19-,20-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMXWMGECQIOGB-SMSDQXDJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC5C(C(C(C(O5)CO)O)O)O)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10891865 | |
Record name | Deoxynivalenol-3-O-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10891865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deoxynivalenol 3-glucoside | |
CAS RN |
131180-21-7 | |
Record name | Deoxynivalenol 3-glucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131180-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deoxynivalenol-3-O-glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131180217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deoxynivalenol-3-O-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10891865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Deoxynivalenol 3-glucoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEOXYNIVALENOL 3-GLUCOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HKI01R84M9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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